molecular formula C11H14O B1609886 3,5-Diethylbenzaldehyde CAS No. 81698-95-5

3,5-Diethylbenzaldehyde

Cat. No.: B1609886
CAS No.: 81698-95-5
M. Wt: 162.23 g/mol
InChI Key: PNJMDOYTIFLVEX-UHFFFAOYSA-N
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Description

3,5-Diethylbenzaldehyde is an organic compound with the molecular formula C11H14O. It is a derivative of benzaldehyde, where two ethyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diethylbenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 1,3-diethylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the oxidation of 3,5-diethylbenzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic dehydrogenation of 3,5-diethylbenzyl alcohol. This process involves passing the alcohol over a dehydrogenation catalyst, such as copper or palladium, at elevated temperatures. The resulting aldehyde is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3,5-diethylbenzoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to 3,5-diethylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions with nucleophiles like Grignard reagents to form secondary or tertiary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

    Oxidation: 3,5-Diethylbenzoic acid.

    Reduction: 3,5-Diethylbenzyl alcohol.

    Substitution: Secondary or tertiary alcohols depending on the Grignard reagent used.

Scientific Research Applications

3,5-Diethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3,5-Diethylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzaldehyde: Similar structure but with methyl groups instead of ethyl groups.

    3,5-Di-tert-butylbenzaldehyde: Similar structure but with tert-butyl groups instead of ethyl groups.

    3,4-Diethylbenzaldehyde: Similar structure but with ethyl groups at the 3rd and 4th positions.

Uniqueness

3,5-Diethylbenzaldehyde is unique due to the presence of ethyl groups at the 3rd and 5th positions, which can influence its reactivity and physical properties compared to other substituted benzaldehydes. The ethyl groups can provide steric hindrance and electronic effects that affect the compound’s behavior in chemical reactions.

Properties

IUPAC Name

3,5-diethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-9-5-10(4-2)7-11(6-9)8-12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJMDOYTIFLVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437030
Record name 3,5-diethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81698-95-5
Record name 3,5-diethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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